Cyclohexyldithiocarbamate

描述

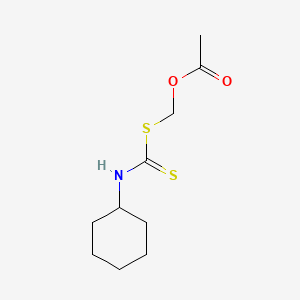

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51300-97-1 |

|---|---|

分子式 |

C10H17NO2S2 |

分子量 |

247.4 g/mol |

IUPAC 名称 |

cyclohexylcarbamothioylsulfanylmethyl acetate |

InChI |

InChI=1S/C10H17NO2S2/c1-8(12)13-7-15-10(14)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,14) |

InChI 键 |

KNWOZPZNWUMDTO-UHFFFAOYSA-N |

SMILES |

CC(=O)OCSC(=S)NC1CCCCC1 |

规范 SMILES |

CC(=O)OCSC(=S)NC1CCCCC1 |

其他CAS编号 |

51300-97-1 |

同义词 |

cyclohexyldithiocarbamate |

产品来源 |

United States |

Synthetic Methodologies for Cyclohexyldithiocarbamate and Its Derivatives

Conventional Synthetic Routes for Cyclohexyldithiocarbamate Salts

The traditional synthesis of this compound salts is a well-established procedure rooted in the fundamental reactivity of primary amines with carbon disulfide.

The most common method for preparing this compound salts involves the direct reaction of cyclohexylamine (B46788) with carbon disulfide. iosrjournals.orgbeilstein-journals.org This reaction is a nucleophilic addition of the amine to the electrophilic carbon of carbon disulfide. The initial product is dithiocarbamic acid, which is unstable. acs.org To form a stable salt, an auxiliary base is required. rsc.org Typically, a strong base such as sodium hydroxide (B78521) (NaOH) or an ammonium (B1175870) salt is used. iosrjournals.orgcore.ac.uk

The base deprotonates the dithiocarbamic acid intermediate, resulting in the formation of the corresponding this compound salt (e.g., sodium or ammonium this compound). iosrjournals.orgrsc.org This salt is generally a stable, solid product that can be isolated. For instance, sodium this compound has been prepared by dissolving NaOH in deionized water, mixing it with an equimolar amount of cyclohexylamine, and then adding carbon disulfide dropwise. iosrjournals.org Similarly, reacting cyclohexylamine and carbon disulfide in the presence of aqueous ammonia (B1221849) yields the ammonium salt of this compound. core.ac.uk

The general reaction is depicted as follows: C₆H₁₁NH₂ + CS₂ + MOH → C₆H₁₁NHCS₂M + H₂O (where M is a cation like Na⁺ or K⁺)

The efficiency and yield of this compound salt synthesis are highly dependent on the careful control of reaction parameters, including temperature, solvent, and the stoichiometry of the reactants. beilstein-journals.orgucla.edu

Temperature: The reaction between amines and carbon disulfide is exothermic, necessitating temperature control to prevent side reactions and decomposition of the product. researchgate.net Syntheses are often conducted at low temperatures, typically at or below 4°C, by using an ice bath, especially during the addition of carbon disulfide. thescipub.comscirp.orgmdpi.com

Stoichiometry: The molar ratio of the reactants is a key factor in maximizing product formation and minimizing unreacted starting materials. libretexts.org Typically, equimolar amounts of the amine and carbon disulfide are used, along with an equimolar amount of the base. iosrjournals.org However, slight excesses of one reagent, such as carbon disulfide, may be employed to ensure the complete conversion of the amine. scirp.org The proper stoichiometric balance is essential for the reaction to proceed efficiently. mdpi.com

Table 1: Optimization of Reaction Parameters for Dithiocarbamate (B8719985) Synthesis

| Parameter | Condition | Outcome/Rationale | Source(s) |

|---|---|---|---|

| Temperature | Low temperature (e.g., 0-4 °C) | Controls the exothermic reaction, minimizes side products and decomposition. | thescipub.commdpi.com |

| Room Temperature | Can be used in optimized, catalyst-free protocols for specific substrates. | scirp.org | |

| 50-60 °C | Used in certain catalyzed or multicomponent reactions to increase reaction rate. | samipubco.comrsc.org | |

| Solvent | Ethanol (B145695)/Water | Good medium for dissolving reactants and precipitating the salt product. | iosrjournals.orgresearchgate.net |

| PEG-400:H₂O | Green solvent system that can enhance catalytic activity and allow for recycling. | samipubco.com | |

| Solvent-free | Increases atom economy and reduces waste, representing a green chemistry approach. | tandfonline.comorganic-chemistry.org | |

| Stoichiometry | Equimolar Reactants | Standard approach to ensure efficient conversion. | iosrjournals.org |

| Excess CS₂ or Amine | Sometimes used to drive the reaction to completion. | researchgate.netscirp.org |

Reaction of Cyclohexylamine with Carbon Disulfide and Auxiliary Bases

In Situ Synthesis Protocols for this compound Complexes

In situ synthesis is an efficient, one-pot method where the this compound ligand is generated within the reaction mixture and immediately used to form a metal complex without prior isolation of the ligand salt. mdpi.comresearchgate.net This approach is widely used for preparing a variety of metal dithiocarbamate complexes. ajgreenchem.com

The process typically involves reacting cyclohexylamine (or a derivative) with carbon disulfide in a suitable solvent and in the presence of a base to form the dithiocarbamate anion. thescipub.commdpi.com Subsequently, a solution of a metal salt (e.g., BiCl₃, organotin(IV) chlorides) is added directly to this mixture. thescipub.commdpi.com The dithiocarbamate ligand displaces anions from the metal salt to form the stable metal complex, which often precipitates from the solution and can be isolated by filtration. mdpi.com

Synthesis of Substituted N-Alkyl/Aryl-N-Cyclohexyldithiocarbamate Derivatives

The synthesis of N-substituted cyclohexyldithiocarbamates, where an additional alkyl or aryl group is attached to the nitrogen atom, follows a similar principle to the synthesis of the parent compound. The key difference is the use of a secondary amine, specifically an N-alkyl- or N-aryl-cyclohexylamine, as the starting material.

For example, to synthesize N-methyl-N-cyclohexyldithiocarbamate, N-methylcyclohexylamine is reacted with carbon disulfide in the presence of a base like NaOH. doi.org This reaction has been used to prepare the sodium salt of N-methyl-N-cyclohexyldithiocarbamate. doi.org Similarly, N-ethyl-N-cyclohexyldithiocarbamate complexes have been prepared starting from N-ethyl cyclohexylamine. mdpi.com

The general reaction is as follows: C₆H₁₁NRH + CS₂ → C₆H₁₁N(R)CS₂H (unstable intermediate) C₆H₁₁N(R)CS₂H + Base → C₆H₁₁N(R)CS₂⁻ Salt⁺

Researchers have synthesized and characterized a series of triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate compounds where the alkyl group (R) was methyl, ethyl, or isopropyl. idosi.org These syntheses were achieved by reacting the corresponding N-alkyl-N-cyclohexylamine with carbon disulfide and then with triphenyltin(IV) chloride in an in situ manner. idosi.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of dithiocarbamates is no exception. ijsetpub.comresearchgate.net These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.nettandfonline.comjournaljabb.com

Key green strategies for this compound synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives is a core principle of green chemistry. Water and polyethylene (B3416737) glycol (PEG) have been explored as effective and recyclable solvent systems for dithiocarbamate synthesis. researchgate.netsamipubco.com Reactions in water can offer excellent yields and simplify purification. researchgate.net

Solvent-Free Reactions: Performing reactions without any solvent minimizes waste and can lead to higher reaction rates. tandfonline.com One-pot, multicomponent reactions of amines, CS₂, and alkyl halides have been successfully carried out under solvent-free conditions, offering high atom economy and operational simplicity. organic-chemistry.org

Catalyst-Free Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. tandfonline.com Many modern syntheses of dithiocarbamate derivatives are designed as catalyst-free, one-pot procedures, which are both efficient and environmentally friendly. scirp.orgorganic-chemistry.org

These sustainable methods not only reduce the environmental impact but are also often more cost-effective and efficient than conventional routes. samipubco.comresearchgate.net

Coordination Chemistry of Cyclohexyldithiocarbamate Complexes

Ligand Characterization and Chelation Behavior

The coordination behavior of the cyclohexyldithiocarbamate ligand is primarily dictated by the dithiocarbamate (B8719985) moiety (-NCS₂⁻), which confers its characteristic chelating properties.

The dithiocarbamate ligand, including this compound, predominantly acts as a bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. researchgate.netresearchgate.net This forms a stable four-membered chelate ring. The presence of two sulfur donor atoms allows for effective chelation with a variety of metal ions. dergipark.org.tr The general structure of a dithiocarbamate complex involves the metal ion being coordinated by the two sulfur atoms of the ligand. rsc.org This bidentate coordination is a common feature in the vast majority of dithiocarbamate complexes. chemrxiv.org

The bidentate coordination of the dithiocarbamate ligand can be further classified into isobidentate and anisobidentate modes. In an isobidentate coordination, the two metal-sulfur (M-S) bonds are of equal or very similar lengths, indicating a symmetric interaction between the metal and the two sulfur atoms of the dithiocarbamate ligand. This symmetric chelation is frequently observed. rsc.org

Conversely, anisobidentate coordination occurs when the two M-S bond lengths are significantly different. This asymmetry can arise from various factors, including electronic effects within the complex or steric constraints imposed by other ligands or the dithiocarbamate substituent itself. rsc.org Dithiocarbamate ligands can display a variety of coordination patterns, including monodentate, bidentate (isobidentate or anisobidentate), and bridging modes. researchgate.net

The distinction between these coordination modes is crucial for understanding the geometry and reactivity of the resulting metal complexes. The small bite angle (S-M-S) of the dithiocarbamate ligand, typically ranging from 65° to 80°, is a key feature of its chelating behavior. researchgate.net

| Complex | M-S1 (Å) | M-S2 (Å) | S-M-S Angle (°) | Coordination Pattern | Reference |

|---|---|---|---|---|---|

| [Ni(S₂CN(C₂H₅)₂)₂] | 2.203 | 2.203 | 79.2 | Isobidentate | researchgate.net |

| [Cu(S₂CN(C₂H₅)₂)₂] | 2.312 | 2.334 | 76.2 | Essentially Isobidentate | Generic Cu(dtc)2 data |

| [SbCl(S₂CN(CH₃)₂)₂]n | 2.536 | 2.816 | 67.5 | Anisobidentate | researchgate.net |

| [Zn(S₂CN(C₂H₅)₂)₂] | 2.35 | 2.45 | 76.5 | Anisobidentate | Generic Zn(dtc)2 data |

The nature of the substituent group attached to the nitrogen atom of the dithiocarbamate ligand significantly influences the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes. The cyclohexyl group in this compound is a bulky, non-planar, and electron-donating alkyl group.

The electron-donating nature of the cyclohexyl group increases the electron density on the nitrogen atom, which in turn enhances the electron-donating ability of the sulfur atoms. This increased electron density on the sulfur atoms generally leads to the formation of more stable metal complexes.

From a steric perspective, the bulky cyclohexyl group can influence the coordination geometry around the metal center. It can hinder the approach of other ligands, favoring the formation of complexes with lower coordination numbers. In some cases, the steric bulk can lead to distortions from ideal geometries. For instance, in square planar Ni(II) dithiocarbamate complexes, the introduction of bulky substituents can lead to a decrease in the S–Ni–S bite angle due to increased steric crowding around the central metal.

Isobidentate and Anisobidentate Coordination Patterns

Synthesis and Characterization of Transition Metal Complexes

The synthesis of this compound complexes with transition metals is typically straightforward, often involving the reaction of a metal salt with the in-situ prepared sodium or potassium salt of the this compound ligand. ias.ac.inresearchgate.net

This compound can form both homoleptic and heteroleptic complexes. Homoleptic complexes contain only one type of ligand, in this case, the this compound ligand. rsc.org These are typically formed when a metal salt is reacted with a stoichiometric amount of the dithiocarbamate ligand. An example is the formation of bis(cyclohexyldithiocarbamato)nickel(II), [Ni(S₂CNHC₆H₁₁)]. rsc.orgresearchgate.net

Heteroleptic complexes , on the other hand, contain more than one type of ligand. rsc.org These can be synthesized by introducing other ligands, such as phosphines (e.g., triphenylphosphine (B44618), PPh₃), pyridines, or other nitrogen or sulfur donor ligands, into the coordination sphere of the metal along with the this compound. researchgate.netrsc.org For example, heteroleptic Ni(II) complexes of the type [Ni(dchdtc)(NCS)(PPh₃)] (where dchdtc is the dithis compound (B1196435) anion) have been synthesized. The introduction of a second ligand can significantly alter the electronic and steric environment around the metal center, leading to changes in the geometry and reactivity of the complex. researchgate.net

This compound forms stable complexes with a variety of first-row transition metals. The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis and X-ray crystallography.

Nickel(II) complexes of this compound are generally square planar and diamagnetic. researchgate.net The IR spectrum of these complexes shows a characteristic band for the ν(C-N) stretching vibration in the range of 1480-1550 cm⁻¹, which is intermediate between a C-N single bond and a C=N double bond, indicating delocalization of the nitrogen lone pair. researchgate.net The ν(C-S) stretching vibration typically appears around 1000 cm⁻¹. researchgate.net

Cobalt(II) complexes are often synthesized as Co(II) and can be readily oxidized to the more stable Co(III) state. The geometry of Co(II) complexes can be either tetrahedral or octahedral. For instance, a cobalt(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde has been characterized as having an octahedral geometry. rsc.org The IR spectrum of a Co(II) complex with a Schiff base ligand showed the characteristic azomethine C=N stretching vibration shifting to a lower frequency upon coordination. jetir.org

Copper(II) complexes with dithiocarbamates are typically paramagnetic and can adopt square planar or distorted tetrahedral geometries. The IR spectra of Cu(II) dithiocarbamate complexes show similar characteristic bands for ν(C-N) and ν(C-S) as other transition metal complexes. jetir.org

Zinc(II) complexes are diamagnetic and typically adopt a tetrahedral geometry. researchgate.net The ¹H and ¹³C NMR spectra of Zn(II) this compound complexes provide valuable information about the structure of the ligand and its coordination to the metal. dergipark.org.trresearchgate.net The chemical shifts of the cyclohexyl protons and carbons are particularly informative. researchgate.net

Iron(II) complexes of dithiocarbamates can be synthesized, although they are often susceptible to oxidation to Fe(III). The synthesis of mononuclear iron(II) quinaldate (B1226512) complexes has been reported, which provides a basis for understanding the coordination chemistry of Fe(II) with related bidentate ligands. nih.gov The synthesis of iron(II) complexes with functionalized 1,5-diaza-3,7-diphosphacyclooctanes has also been achieved. mdpi.com

| Complex | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|---|

| [Ni(S₂CNHC₆H₁₁)₂] | ~1490 | ~998 | Cyclohexyl protons: ~1.2-3.5 | NCS₂: ~203, Cyclohexyl carbons: ~25-58 | Generic Ni(dtc)2 data |

| [Co(S₂CNHC₆H₁₁)₂] | ~1485 | ~995 | Paramagnetic | Paramagnetic | Generic Co(dtc)2 data |

| [Cu(S₂CNHC₆H₁₁)₂] | ~1500 | ~1000 | Paramagnetic | Paramagnetic | Generic Cu(dtc)2 data |

| [Zn(S₂CNHC₆H₁₁)₂] | ~1488 | ~997 | Cyclohexyl protons: ~1.1-3.6 | NCS₂: ~205, Cyclohexyl carbons: ~26-60 | dergipark.org.trresearchgate.net |

Complexation with Heavier Metals (e.g., Sn(IV), Pb(II), Pd(II), Au(I))

This compound demonstrates a strong affinity for heavier metals, forming stable complexes with distinct characteristics. The coordination chemistry with tin(IV), lead(II), palladium(II), and gold(I) showcases the versatility of this ligand.

Lead(II): The complexation of lead(II) with this compound has been a subject of interest, particularly in the context of heavy metal removal from aqueous solutions. mdpi.comnih.govtandfonline.com The ligand effectively chelates the lead(II) ion, forming a stable complex. The efficiency of this complexation is often pH-dependent. mdpi.comnih.gov Solid-state 207Pb NMR spectroscopy is a powerful tool for characterizing the coordination environment of lead in such complexes. mdpi.com

Palladium(II): Palladium(II) forms square planar complexes with dithiocarbamate ligands. nih.gov Triphenylphosphine adducts of palladium(II) dithiocarbamate complexes, including those with N-(methyl, cyclohexyl) dithiocarbamate, have been synthesized and characterized. bohrium.com In these mixed-ligand complexes, the dithiocarbamate ligand typically acts in a bidentate fashion, coordinating through the two sulfur atoms. researchgate.net The resulting complexes are generally four-coordinate with a square planar geometry around the palladium(II) center. nih.govnih.gov

Gold(I): Gold(I) complexes with dithiocarbamate ligands, often stabilized by the presence of phosphine (B1218219) co-ligands, are well-documented. acs.orgnih.govresearchgate.netresearchgate.net While direct structural reports on gold(I) this compound are limited, the general behavior involves the formation of linear or polynuclear complexes where the gold(I) center is coordinated to a sulfur atom from the dithiocarbamate and a phosphorus atom from the phosphine. acs.orgresearchgate.net The self-assembly of cyclohexyl dithiocarbamate on gold surfaces and nanoparticles has also been studied, indicating a strong interaction. molaid.com

Geometric Configurations and Structural Diversity in Metal Chelates

The coordination of this compound to metal centers gives rise to a variety of geometric configurations, which are influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands.

Nickel(II) complexes of dithiocarbamates, including those with this compound, commonly exhibit a square planar geometry. tandfonline.commdpi.com These complexes are often diamagnetic, which is characteristic of a low-spin d⁸ electron configuration in a square planar environment. mdpi.comtandfonline.com The coordination sphere of the nickel atom typically consists of two bidentate dithiocarbamate ligands, forming a NiS₄ core. The geometry can be influenced by steric factors; less sterically demanding ligands favor a square planar arrangement. molaid.com Electronic spectral studies of these complexes show absorption bands consistent with a square planar geometry. tandfonline.comtandfonline.com

| Technique | Observation | Inference |

|---|---|---|

| Electronic Spectroscopy (UV-Vis) | Absorption bands around 470-570 nm | d-d transitions characteristic of square planar Ni(II) tandfonline.com |

| Magnetic Susceptibility | Diamagnetic behavior | Low-spin d⁸ configuration, consistent with square planar geometry mdpi.com |

| Infrared (IR) Spectroscopy | ν(C-N) band around 1450-1550 cm⁻¹ | Partial double bond character of the C-N bond in the dithiocarbamate ligand mdpi.com |

Organotin(IV) complexes of this compound frequently adopt a distorted trigonal bipyramidal geometry. researchgate.netbohrium.comresearchgate.netscispace.com This is particularly common in tri-organotin(IV) complexes. researchgate.netbohrium.comresearchgate.net In these structures, the three organic groups typically occupy the equatorial positions, while the dithiocarbamate ligand and another group (or a pendant sulfur atom from the same ligand) occupy the axial positions. scispace.com The distortion from an ideal trigonal bipyramidal geometry often arises from the asymmetric coordination of the dithiocarbamate ligand, where one Sn-S bond is significantly longer than the other. researchgate.netscispace.com This longer, weaker interaction is sometimes described as a "pendant" sulfur atom. researchgate.netbohrium.comresearchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| Sn-S1 Bond Length | ~2.48 Å | Shorter, covalent bond scispace.com |

| Sn-S2 Bond Length | ~3.03 Å | Longer, weaker interaction contributing to distortion scispace.com |

| Axial Angle (S-Sn-S/C) | < 180° (e.g., ~145-148°) | Deviation from ideal trigonal bipyramidal geometry scispace.com |

| Equatorial Angle (C-Sn-C) | > 109.5° (e.g., ~118°) | Widening of angles in the equatorial plane scispace.com |

Several factors govern the coordination number and the resulting geometry of this compound complexes. These include:

Steric Hindrance: The bulky cyclohexyl group on the dithiocarbamate ligand can influence the packing of ligands around the metal center, favoring lower coordination numbers or distorted geometries to minimize steric strain. acs.org

Electronic Effects of the Metal Ion: The electronic configuration of the metal ion is a primary determinant of the preferred geometry. For instance, d⁸ metals like Ni(II) and Pd(II) have a strong preference for square planar coordination. nih.govmolaid.com

Lewis Acidity of the Metal Center: In organotin(IV) complexes, the Lewis acidity of the tin atom, which is influenced by the number and nature of the organic substituents, affects the coordination number. acs.orgscispace.com A higher Lewis acidity can lead to an increase in the coordination number. acs.org

Chelation Mode: The ability of the dithiocarbamate ligand to act as a monodentate or bidentate ligand directly influences the coordination number and geometry. acs.org Anisobidentate coordination, with unequal metal-sulfur bond lengths, is a common cause of distortion from ideal geometries. researchgate.net

Distorted Trigonal Bipyramidal Geometries in Organotin(IV) Complexes

Adduct Formation with Auxiliary Ligands (e.g., Phosphines)

Dithiocarbamate complexes can react with Lewis bases, such as phosphines, to form adducts. nih.gov This process often leads to an increase in the coordination number of the central metal atom without changing its oxidation state. nih.gov

Triphenylphosphine is a common auxiliary ligand used to form adducts with dithiocarbamate complexes of metals like Ni(II), Pd(II), and Pt(IV). nih.govbohrium.comresearchgate.net For example, the reaction of a bis(dithiocarbamato)nickel(II) complex with triphenylphosphine can yield a mixed-ligand complex with a square planar NiS₂P₂ chromophore. nih.govtandfonline.com

In the case of palladium(II), triphenylphosphine adducts of N-(methyl, cyclohexyl) dithiocarbamate have been synthesized. bohrium.com These complexes are formulated as [Pd(L)₂(PPh₃)], where L represents the dithiocarbamate ligand. bohrium.com Similarly, gold(I) dithiocarbamate complexes are frequently prepared as phosphine adducts to achieve stable, often linear, coordination environments. nih.govresearchgate.netresearchgate.net The formation of these adducts can significantly modify the electronic and steric properties of the complex, which in turn can influence its reactivity and potential applications. nih.gov

Spectroscopic and Structural Elucidation of Cyclohexyldithiocarbamate Systems

Vibrational Spectroscopy for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying key functional groups within the cyclohexyldithiocarbamate moiety and for analyzing the changes that occur upon coordination to a metal center.

Fourier Transform Infrared (FT-IR) spectroscopy is a principal tool for probing the structure of dithiocarbamate (B8719985) complexes. The most diagnostic vibrational modes for this compound systems are the thioureide C=N stretching vibration and the C-S stretching vibrations.

The C=N stretching vibration, often referred to as the "thioureide band," is of particular importance. This band appears in a region of the spectrum that is typically free from other interfering absorptions. Its position is highly sensitive to the nature of the substituent on the nitrogen atom and the coordination state of the dithiocarbamate ligand. For this compound, this vibration is typically observed in the 1450–1550 cm⁻¹ range. The delocalization of electrons within the S₂C-N fragment gives the C-N bond partial double-bond character. Upon coordination to a metal, the frequency of this vibration often shifts to a higher wavenumber (a blue shift), which is indicative of an increase in the double-bond character of the C=N bond.

The C-S stretching vibration provides further structural information. A single, strong band in the region of 950–1050 cm⁻¹ is characteristic of a symmetrically bonded bidentate dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. If the ligand is monodentate (only one sulfur atom is bonded to the metal), this symmetry is broken, which can lead to a splitting of this band or the appearance of a second band in the same region. The IR spectrum for dithiocarbamates typically shows characteristic absorptions for C-NR₂ and CS₂ stretching modes around 1500 cm⁻¹ and 980 cm⁻¹, respectively. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| ν(C=N) Thioureide | 1450 - 1550 | Position is sensitive to electronic effects and coordination. A blue shift upon complexation is common. |

Raman spectroscopy serves as a powerful complementary technique to FT-IR for the structural analysis of this compound compounds. slideshare.net While FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that cause a change in the molecule's polarizability. edinst.com This fundamental difference in selection rules means that some vibrations that are weak or forbidden in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa. plus.ac.at

For dithiocarbamate ligands, the symmetric stretching of the CS₂ group is often a prominent feature in the Raman spectrum. This provides a valuable cross-check on the information obtained from the C-S asymmetric stretch in the IR spectrum. Analysis of both Raman and IR spectra can give a more complete picture of the ligand's coordination mode. horiba.com For example, significant differences in the spectra of this compound ligands and their corresponding metal complexes can highlight structural changes upon coordination. slideshare.net The combined use of these techniques is crucial for a comprehensive vibrational assignment and structural elucidation. elixirpublishers.comrenishaw.com

Fourier Transform Infrared (FT-IR) Spectroscopy: C=N and C-S Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of diamagnetic this compound complexes in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ³¹P, chemists can map out the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of a this compound complex provides detailed information about the cyclohexyl group. The protons of the cyclohexyl ring typically appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum, generally between 1.0 and 2.5 ppm.

Table 2: Representative ¹H NMR Chemical Shifts for this compound Complexes

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl (CH₂) | 1.0 - 2.5 | Complex Multiplets |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound ligands and their complexes. beilstein-journals.org Because ¹³C has a much wider chemical shift range than ¹H, signals for each unique carbon atom are often well-resolved. libretexts.orglibretexts.org

The most diagnostic signal in the ¹³C NMR spectrum is that of the thioureide carbon (N-C S₂). This carbon is bonded to one nitrogen and two sulfur atoms, causing it to be significantly deshielded. Its resonance typically appears far downfield, in the range of 190–210 ppm. The chemical shift of this carbon is highly sensitive to the electronic structure of the dithiocarbamate moiety and can provide insight into the nature of the metal-sulfur bond.

The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the nitrogen (N-C H) is the most downfield of the cyclohexyl carbons, typically resonating between 50 and 65 ppm. The remaining methylene (B1212753) (-CH₂-) carbons of the ring are found further upfield, generally in the 25–40 ppm range. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for this compound Systems

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Thioureide (N-C S₂) | 190 - 210 |

| N-C H (Cyclohexyl) | 50 - 65 |

For mixed-ligand complexes that incorporate both a this compound ligand and a phosphine (B1218219) ligand, ³¹P NMR spectroscopy is an essential characterization technique. najah.edu The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making this technique highly informative. mdpi.com

The chemical shift (δ) of the phosphorus signal is extremely sensitive to the steric and electronic environment around the phosphorus atom. researchgate.net Factors such as the coordination number, the geometry of the complex, the nature of the metal, and the electronic influence of the co-ligands (in this case, this compound) all have a significant impact on the observed chemical shift. nih.gov For example, in a series of platinum complexes, a phosphonite ligand trans to another phosphine ligand showed a resonance at 180.8 ppm, while the phosphine appeared at 24.8 ppm. researchgate.net

Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H or metals like ¹⁹⁵Pt, can provide definitive structural evidence. researchgate.net The magnitude of the coupling constants (J-values) can help establish the connectivity of the atoms and the stereochemistry of the complex. The oxidation of phosphine ligands can be monitored by ³¹P NMR, as the signal for the resulting phosphine oxide appears at a distinctly different chemical shift. magritek.commagritek.com For instance, tricyclohexylphosphine (B42057) has a signal at 9.95 ppm, which shifts to 47.3 ppm upon oxidation. magritek.commagritek.com

Carbon-13 (¹³C) NMR: Thioureide Carbon Chemical Shifts and Cyclohexyl Carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a important tool for probing the electronic structure of this compound and its metal complexes. The electronic spectra of dithiocarbamate complexes typically exhibit three principal absorption bands. These bands are associated with intramolecular π-π* transitions within the dithiocarbamate ligand, specifically the NCS2 group, and metal-to-ligand charge transfer (MLCT) events. core.ac.uk The presence of a chromophore, a group of atoms that absorbs light, leads to the electronic excitation of the molecule. ubbcluj.ro

In the case of this compound complexes, the coordination of a metal ion via the sulfur atoms is a key feature. nih.gov This interaction influences the electronic environment of the ligand, leading to shifts in the absorption maxima and changes in intensity compared to the free ligand. The absorption band around 280 nm in dithiocarbamate complexes is generally attributed to the intramolecular π-π* transition within the C=N+ chromophore of the NCS2 group. core.ac.uk

The formation of complexes with various transition metals, such as nickel(II), cobalt(II), copper(II), and zinc(II), has been studied using UV-Vis spectroscopy. nih.gov The spectra provide evidence for the bidentate coordination of the this compound ligand through its two sulfur atoms. nih.govresearchgate.net

A representative table of electronic spectral data for this compound complexes is provided below:

| Complex Type | Transition | Wavelength (nm) |

| Dithiocarbamate Complexes | π-π* (NCS2 group) | ~280 |

| Dithiocarbamate Complexes | Metal-to-Ligand Charge Transfer (MLCT) | Varies with metal |

X-ray Crystallography for Precise Molecular and Crystal Structures

Single crystal X-ray diffraction studies on metal complexes of dithiocarbamates, including those with cyclohexyl substituents, have provided detailed insights into their molecular structures. researchgate.netakademisains.gov.my These studies confirm that the dithiocarbamate ligand typically coordinates to the metal center in a bidentate fashion through the two sulfur atoms. akademisains.gov.my

The carbon-sulfur bond lengths within the dithiocarbamate moiety are of particular interest. They are typically found to be intermediate between the values expected for a C-S single bond and a C=S double bond, suggesting delocalization of π-electron density within the S2C-N fragment. akademisains.gov.my For instance, in a Ni(II) butylmethyldithiocarbamate complex, the C-S bond length was reported to be 1.7144 Å, which lies between the typical single bond (1.732(3) Å) and double bond (1.663(3) Å) lengths. akademisains.gov.my

The coordination geometry around the metal center is also elucidated by X-ray crystallography. For example, Ni(II) dithiocarbamate complexes can adopt either square planar or tetrahedral geometries. akademisains.gov.mytu.edu.ye The bite angle of the dithiocarbamate ligand (S-M-S angle) is a crucial parameter, and in four-membered chelate rings, it is typically acute. akademisains.gov.my

Below is a table summarizing typical bond lengths found in a Ni(II) dithiocarbamate complex:

| Bond | Bond Length (Å) |

| C-S | 1.7144 |

| C-N | 1.3113 |

The coordination of a bidentate ligand like this compound to a metal center results in the formation of a chelate ring. libretexts.org The conformation of this ring is a significant aspect of the complex's stereochemistry. In the case of dithiocarbamate complexes, the chelate ring is four-membered, consisting of the metal ion and the S-C-S fragment of the ligand.

Single Crystal X-ray Diffraction: Determination of Bond Distances and Angles

Thermoanalytical Techniques

Thermoanalytical techniques are employed to study the physical and chemical properties of materials as a function of temperature. aurigaresearch.com

Thermogravimetric analysis (TGA) is a key method for assessing the thermal stability of compounds by measuring changes in mass as a function of temperature. etamu.eduvikramuniv.ac.in TGA studies on this compound and its metal complexes reveal information about their decomposition patterns and relative stabilities. nih.gov

Typically, the sodium salt of this compound is found to have a melting point of approximately 130°C. researchgate.netiosrjournals.org When coordinated to a metal ion, the resulting complex often exhibits enhanced thermal stability compared to the free ligand. nih.gov The thermogram of a metal complex generally shows that the ligand moiety is lost in the initial decomposition step, followed by the decomposition of the remaining organic components at higher temperatures. nih.gov The thermal decomposition of complexes can proceed through one or more stages, and the final residue is often a metal oxide or sulfide (B99878), depending on the atmosphere used for the analysis.

The thermal stability of metal complexes can vary depending on the metal ion. Studies on various transition metal dithiocarbamate complexes have shown that they are generally stable up to a certain temperature, beyond which they begin to decompose. jocpr.com

A summary of the thermal behavior is presented in the table below:

| Compound | Event | Temperature Range (°C) |

| Sodium this compound | Melting Point | ~130 |

| Metal-Cyclohexyldithiocarbamate Complexes | Initial Decomposition (Ligand Loss) | Varies with complex |

Computational and Theoretical Investigations of Cyclohexyldithiocarbamate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental in studying the electronic structure and properties of dithiocarbamate (B8719985) compounds. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. mdpi.comacs.org Various studies on dithiocarbamate systems employ DFT to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. acs.orgtandfonline.com

The B3LYP functional is one of the most common choices for calculations on dithiocarbamate-related molecules. mdpi.comtandfonline.com It is often paired with basis sets such as 6-31G(d) or LANL2DZ to provide a reliable description of the system's electronic structure. mdpi.comtandfonline.com For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the properties of various collector molecules, including dithiocarbamates, simulating solvent effects using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). mdpi.com

Ab initio methods, such as Hartree-Fock (HF), have also been applied. These methods are based on first principles without empirical parameterization. Studies comparing HF and DFT results with experimental data for dithiocarbamates show that DFT methods often provide a better correlation, especially for vibrational frequencies. The choice of method and basis set is crucial for obtaining accurate predictions that align well with experimental findings from techniques like X-ray crystallography. akademisains.gov.my

| Method | Functional/Level | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-311G(d,p) | Geometric optimization, electronic properties | mdpi.com |

| DFT | B3LYP | LANL2DZ | Structural analysis of metal complexes | tandfonline.comakademisains.gov.my |

| DFT | - | - | Investigation of structural, electronic, and vibrational properties | acs.org |

| Hartree-Fock (HF) | - | 6-31G(d) | Calculation of molecular geometry and vibrational frequencies | |

| DFT | - | 6-31G(d) | Calculation of molecular geometry and vibrational frequencies |

Molecular Orbital Analysis and Electronic Structure Properties

Molecular Orbital (MO) theory is essential for describing the distribution and energy of electrons in a molecule. libretexts.orgutexas.edu Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For dithiocarbamates, the electronic structure is characterized by the delocalization of electrons across the S₂C-N moiety. akademisains.gov.my The HOMO is typically localized on the dithiocarbamate group, specifically on the sulfur atoms, indicating that this is the primary site for electrophilic attack and coordination to metal ions. tandfonline.com The LUMO, conversely, is distributed over the same fragment. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. waocp.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure, providing insights into charge distribution and intramolecular interactions. tandfonline.comdntb.gov.ua NBO analysis on dithiocarbamate metal complexes has revealed the covalent character of the metal-sulfur bonds. researchgate.net The calculated atomic charges show a significant negative charge on the sulfur atoms, confirming their role as the primary donor sites in the ligand. mdpi.com

| Compound Type | Property | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| Dithiocarbamate Collectors | HOMO Energy | -5 to -6 eV | Indicates electron-donating capability | mdpi.com |

| Dithiocarbamate Collectors | LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability | mdpi.com |

| Dithiocarbamate Collectors | Charge on S atoms | -0.43 to -0.61 e⁻ | Confirms sulfur atoms as primary interaction sites | mdpi.com |

| Ni(II) Proline Dithiocarbamate | HOMO-LUMO Gap | 4.758 eV | Relates to the stability of the complex | waocp.org |

Prediction of Reactivity and Spectroscopic Parameters

Theoretical calculations are highly effective in predicting the reactivity and spectroscopic properties of cyclohexyldithiocarbamate and its derivatives. Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, help in understanding and predicting the behavior of these molecules in chemical reactions, such as their function as corrosion inhibitors or flotation collectors. mdpi.comtandfonline.com Quantum chemical calculations can indicate that the dithiocarbamate group is the reactive center, facilitating interaction with metal surfaces. tandfonline.com

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (FT-IR): Calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental FT-IR spectra. Key vibrational modes for dithiocarbamates include the C-N (thioureide) and C-S stretching frequencies. The C-N stretching vibration, typically found around 1450-1500 cm⁻¹, is sensitive to the electronic structure and coordination. researchgate.net The C-S stretching vibration, observed near 1000 cm⁻¹, is indicative of the sulfur bonding environment. idosi.org For instance, in a Ni(II) proline dithiocarbamate complex, the C=S functional group was confirmed by an absorbance peak at 1114 cm⁻¹. waocp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental values, can aid in the structural elucidation of new compounds. For N-alkyl-N-cyclohexyldithiocarbamate derivatives, the ¹³C chemical shift for the CS₂ group is a significant indicator, typically appearing in the 195-199 ppm region. idosi.org

| Spectroscopy | Parameter | Experimental Range/Value | Theoretical Prediction | Reference |

|---|---|---|---|---|

| FT-IR | ν(C-N) (thioureide) | 1479-1500 cm⁻¹ | Calculations confirm shifts upon complexation | researchgate.net |

| FT-IR | ν(C-S) | ~1000 cm⁻¹ | Calculated frequencies align with experimental assignments | idosi.org |

| ¹³C NMR | δ(CS₂) | 195.18-198.25 ppm | Computed values are in line with experimental data | idosi.org |

| ¹³C NMR | δ(cyclohexyl carbons) | 25.3-66.65 ppm | Calculated shifts aid in signal assignment | idosi.org |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. livecomsjournal.orgnih.gov This technique is invaluable for investigating the dynamic behavior of this compound, particularly its interaction with metal ions in solution or at interfaces. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational changes, binding processes, and the stability of ligand-metal complexes. aps.org

In the context of this compound, MD simulations can be used to:

Analyze Complex Stability: Simulations can track the trajectory of a dithiocarbamate ligand and a metal ion, allowing for the assessment of the stability of the resulting coordination complex over time. For example, a molecular dynamics study of a Ni(II) cysteine-tyrosine dithiocarbamate complex was used to analyze the stability of the ligand's binding to a protein receptor. nih.govnih.gov

Investigate Binding Free Energies: Methods like umbrella sampling or metadynamics can be coupled with MD to calculate the free energy profile of the binding/unbinding process between the ligand and a metal ion or a surface. This provides quantitative information about the strength of the interaction.

Simulate Behavior in Solution: MD simulations can model the ligand in a solvent box (e.g., water), providing insights into its solvation structure and conformational preferences in a realistic environment. This is crucial for understanding its behavior in aqueous systems, such as in flotation or bioremediation applications. researchgate.net

Study Interfacial Phenomena: For applications like mineral flotation or corrosion inhibition, MD simulations can model the adsorption of this compound onto a metal or metal sulfide (B99878) surface. researchgate.net These simulations can reveal the preferred orientation of the ligand on the surface and the nature of the interactions driving the adsorption process.

While specific MD simulation studies exclusively on this compound are not broadly detailed in the provided context, the principles are widely applied to similar dithiocarbamate systems. nih.govnih.govgoogle.com These studies demonstrate the power of MD to bridge the gap between static quantum chemical pictures and the dynamic reality of molecular interactions in complex environments.

Advanced Applications of Cyclohexyldithiocarbamate and Its Metal Complexes Non Prohibited Categories

Environmental Remediation and Metal Ion Management

The dithiocarbamate (B8719985) functional group is a potent chelating agent for transition metals, making its derivatives, such as cyclohexyldithiocarbamate, valuable tools for managing heavy metal contamination in aqueous environments.

Sodium this compound has been identified as an effective agent for the extraction of heavy metal ions like iron (Fe), copper (Cu), zinc (Zn), and lead (Pb) from water. lusida.comraywaychem.com The mechanism involves the formation of stable metal-dithiocarbamate complexes, which can then be precipitated and removed from the solution. lusida.com Dithiocarbamate ligands readily form these chelates with transition metal ions via their two sulfur donor atoms. lusida.comgoogle.com

Research using an initial metal concentration of 5.0 ppm demonstrated that sodium this compound can significantly reduce the concentration of these metals. lusida.com The process involves adding a solution of the ligand to the metal-contaminated water, which causes the metal-ligand complex to precipitate, allowing for its removal by filtration. lusida.com

The efficiency of metal extraction by this compound is highly dependent on the pH of the aqueous solution. lusida.comraywaychem.com Studies conducted across a pH range from 3.00 to 11.00 show that the extractive ability varies for different metals. researchgate.net For sodium this compound, the highest removal efficiency for Fe, Zn, and Pb was observed at a highly alkaline pH of 11.0. raywaychem.comgoogle.com In the case of copper, the optimal pH for extraction was found to be 8.5. raywaychem.com This pH dependency is a critical factor in optimizing environmental remediation processes, as the charge on the metal ions and the state of the ligand can be altered by the concentration of hydrogen ions in the solution. researchgate.net

Table 1: Metal Removal Efficiency of Sodium this compound at Various pH Values This interactive table summarizes the percentage of different heavy metals removed from an aqueous solution by sodium this compound at various pH levels, based on research findings.

| Metal Ion | pH 3.00 | pH 5.30 | pH 7.30 | pH 8.50 | pH 11.00 |

|---|---|---|---|---|---|

| Iron (Fe) | 47.28% | 71.20% | 74.40% | 75.32% | 84.60% |

| Copper (Cu) | 78.40% | 80.32% | 85.60% | 97.92% | 95.20% |

| Zinc (Zn) | 72.00% | 75.80% | 80.40% | 82.24% | 85.80% |

| Lead (Pb) | 74.40% | 78.20% | 81.60% | 83.40% | 86.20% |

Data sourced from studies by Nzeneri, J., Ndukwe, G., & Abayeh, O. lusida.comraywaychem.com

When compared to other dithiocarbamate ligands, the efficiency of this compound can vary. In a direct comparison, sodium phenyldithiocarbamate (an aromatic derivative) generally showed better percentage removal efficiencies for Fe, Cu, Zn, and Pb than sodium this compound (a cyclohexyl derivative). raywaychem.comresearchgate.net For instance, at its optimal pH, sodium phenyldithiocarbamate achieved a removal rate of up to 97.96% for copper. researchgate.net Statistical analysis confirmed a significant difference in the removal capabilities for copper and iron between the two ligands. raywaychem.comgoogle.com This suggests that the nature of the organic group attached to the dithiocarbamate moiety (aromatic vs. cyclohexyl) plays a vital role in its metal extraction performance. lusida.com

Table 2: Comparative Peak Metal Removal Efficiency: Cyclohexyl vs. Phenyl Dithiocarbamate This table presents a comparison of the maximum removal efficiency achieved by sodium this compound and sodium phenyldithiocarbamate for various heavy metals and the pH at which this peak performance was observed.

| Metal Ion | Ligand | Peak Removal Efficiency | Optimal pH |

|---|---|---|---|

| Iron (Fe) | Sodium this compound | 84.60% | 11.0 |

| Sodium Phenyldithiocarbamate | 85.60% | 11.0 | |

| Copper (Cu) | Sodium this compound | 97.92% | 8.5 |

| Sodium Phenyldithiocarbamate | 97.96% | 8.5 | |

| Zinc (Zn) | Sodium this compound | 85.80% | 11.0 |

| Sodium Phenyldithiocarbamate | 87.24% | 11.0 | |

| Lead (Pb) | Sodium this compound | 86.20% | 11.0 |

| Sodium Phenyldithiocarbamate | 88.40% | 11.0 |

Data sourced from studies by Nzeneri, J., Ndukwe, G., & Abayeh, O. raywaychem.comresearchgate.net

Influence of pH on Metal Extractive Abilities

Materials Science and Polymer Additives

In the field of materials science, dithiocarbamates are recognized for their roles as crucial additives in the production of polymers and elastomers, where they can function as vulcanization accelerators and protective antioxidants.

Dithiocarbamates are classified as ultra-fast accelerators for the sulfur vulcanization of rubber. lusida.comraywaychem.com This process creates cross-links between polymer chains, converting soft rubber into a durable material. akrochem.com Accelerators are essential chemicals that increase the speed of vulcanization, allowing it to occur at lower temperatures and with greater efficiency. google.com The dithiocarbamate class is known for providing a very fast cure rate, although this is often accompanied by low scorch safety, meaning the rubber may begin to cure prematurely during processing. lusida.comraywaychem.com

They are used as primary or secondary accelerators in sulfur-cured compounds based on natural rubber and synthetic rubbers like polyisoprene (of which SKI-3 is a type). lusida.comresearchgate.net While the general class of dithiocarbamates is used in isoprene (B109036) rubber vulcanization, specific performance data for this compound in SKI-3 rubber compositions was not detailed in the reviewed literature. The activity of dithiocarbamate accelerators typically requires the presence of activators like zinc oxide and stearic acid to achieve rapid vulcanization. lusida.com

Virtually all polymeric materials are susceptible to degradation from oxidation, which can occur during manufacturing, storage, and end-use, leading to a loss of mechanical properties. google.com Dithiocarbamates and their metal complexes are known to be powerful antioxidants that can inhibit or prevent these oxidative processes. f1000research.coma2zjournals.com The antioxidant behavior of dithiocarbamates includes scavenging free radicals such as superoxide, hydroxyl, and peroxyl radicals, which are responsible for the degradation of polymers. a2zjournals.com

Studies on zinc and molybdenum dithiocarbamates have demonstrated that they are excellent antioxidants for hydrocarbons, which form the backbone of many polymers. f1000research.com Research has shown that their antioxidant properties can be significantly more effective than some commercial antioxidants. f1000research.com While the dithiocarbamate moiety is known for this protective capability, specific studies evaluating the antioxidant performance of this compound within polymer systems were not found in the reviewed research. a2zjournals.com

Evaluation of Antioxidant Properties in Polymer Systems

Precursor Chemistry for Thin Film and Nanomaterial Synthesis

Dithiocarbamate metal complexes are frequently utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials because they conveniently contain both the metal and sulfur atoms within a single molecule. researchgate.net This approach simplifies the deposition process compared to multiple-source methods and allows for better control over the stoichiometry of the final product. researchgate.net

Chemical Vapor Deposition (CVD) is a robust method for producing thin films of functional materials. rsc.org In the context of metal sulfides, single-source precursors are particularly advantageous. The use of dithiocarbamate complexes for depositing metal sulfide thin films, such as zinc sulfide (ZnS) and cadmium sulfide (CdS), has been well-established. researchgate.net For example, zinc diethyldithiocarbamate (B1195824) has been successfully used as a single-source precursor for the growth of ZnS thin films via single-source chemical vapor deposition (SS-CVD). researchgate.net

While specific research on using palladium this compound for CVD of palladium sulfide (PdS) is not detailed in the provided results, the principle is demonstrated with closely related compounds. For instance, bis-(N-ethylphenyldithiocarbamato)palladium(II) has been used as a single-molecule precursor to produce palladium sulfide nanoparticles through thermolysis. researchgate.net This indicates the viability of using palladium dithiocarbamate complexes for generating PdS materials. Supported palladium sulfide catalysts are of significant interest for applications in selective hydrogenation reactions, and controlling their synthesis is crucial. rsc.org The CVD method using a single-source precursor like a palladium dithiocarbamate complex offers a potential route to fabricate such catalytic films.

The design of single-source precursors is a key strategy for the controlled synthesis of nanomaterials with well-defined sizes and shapes. mdpi.comnih.gov Dithiocarbamate complexes are ideal candidates for this role in producing metal sulfide nanoparticles. researchgate.netmdpi.com

A clear example is the use of zinc N-ethyl this compound as a precursor to synthesize zinc sulfide (ZnS) nanoparticles. researchgate.net Through thermal decomposition, this complex yields hexagonal ZnS nanoparticles with sizes in the range of 6-11 nm. researchgate.net The study demonstrated that by controlling the calcination duration at 400 °C, the properties of the resulting ZnS nanoparticles could be investigated, although the hexagonal phase remained consistent. researchgate.net The use of such single-source precursors allows for the formation of monodisperse nanoparticles, which is critical for their application in modern technology. researchgate.net

The thermal behavior of these complexes is crucial for their application as precursors. mdpi.com Thermogravimetric analysis (TGA) is often used to determine the decomposition temperature and assess their suitability for methods like Aerosol-Assisted Chemical Vapor Deposition (AACVD) or other thermal decomposition routes. researchgate.netnih.gov

| Precursor Complex | Deposition/Synthesis Method | Resulting Material | Key Findings | Reference |

|---|---|---|---|---|

| Zinc N-ethyl this compound | Thermal Decomposition | Hexagonal Zinc Sulfide (ZnS) Nanoparticles | Produced nanoparticles of 6-11 nm; precursor contains both Zn and S. | researchgate.net |

| Bis-(N-ethylphenyldithiocarbamato)palladium(II) | Thermolysis | Tetragonal Palladium Sulfide (PdS) Nanoparticles | Demonstrates the use of dithiocarbamate complexes for PdS synthesis. | researchgate.net |

| Tetrakis(dithioacetato)molybdenum(IV) | Aerosol-Assisted CVD (AACVD) | Molybdenum Disulfide (MoS₂) Thin Films | Shows the utility of dithiocarboxylate ligands for CVD of metal sulfides. | nih.gov |

Chemical Vapor Deposition (CVD) of Metal Sulfide Thin Films (e.g., Palladium Sulfide)

Applications in Organic Synthesis

N-cyclohexyl dithiocarbamate cyclohexylammonium salt has emerged as a novel and highly effective thiating reagent for the transformation of heterocyclic amides into their corresponding thioamides. beilstein-journals.orgnih.gov This transformation is a significant process in organic synthesis. beilstein-journals.org The conventional methods for this O/S conversion often rely on reagents like Lawesson's reagent or phosphorus pentasulfide, which can require harsh conditions, long reaction times, and may present challenges in work-up procedures. beilstein-journals.orgmdpi.com

The protocol involving N-cyclohexyl dithiocarbamate cyclohexylammonium salt typically follows a two-step sequence. First, the heterocyclic amide is chlorinated, often using an agent like thionyl chloride, to produce an intermediate chloroheterocycle. beilstein-journals.orgacs.org In the second step, this intermediate is reacted with the N-cyclohexyl dithiocarbamate salt. beilstein-journals.org For example, heating the chloroheterocycle with the thiating reagent in a solvent like chloroform (B151607) or ethanol (B145695) affords the desired heterocyclic thioamide in excellent yields. beilstein-journals.orgacs.org This method has been successfully applied to a variety of heterocyclic systems, including quinazolinones, phthalazinones, and quinoxalinones. beilstein-journals.orgacs.orgbeilstein-journals.org

A significant advantage of using N-cyclohexyl dithiocarbamate cyclohexylammonium salt is the development of catalyst-free thionation protocols. acs.orgresearchgate.net These methods avoid the need for an external catalyst, simplifying the reaction setup and purification process. acs.orgfigshare.com The synthesis of various 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones has been achieved using this catalyst-free approach. acs.orgfigshare.com

| Starting Material Class | Intermediate | Product Class | Reaction Conditions (Thionation Step) | Overall Yield | Reference |

|---|---|---|---|---|---|

| Heterocyclic Amides (e.g., Quinazolinones) | Chloroheterocycles | Heterocyclic Thioamides (e.g., Quinazolin-4-thiones) | CHCl₃, 61 °C, 12 h | Excellent | beilstein-journals.org |

| Quinoxaline-2,3-dione | 2-Alkanamino-3-chloroquinoxalines | 3-Alkylaminoquinoxaline-2(1H)-thiones | Ethanol, Reflux | 76–93% | acs.orgresearchgate.net |

| 3-Phenylquinoxalin-2(1H)-one | 2-Chloro-3-phenylquinoxaline | 3-Phenylquinoxaline-2(1H)-thione | CHCl₃, 61 °C, 12 h | 91% | nih.gov |

Utility as Thiating Reagents for Heterocyclic Transformations

Development of Electrochemical Sensors and Analytical Devices

The unique metal-binding properties of this compound have been harnessed in the development of sophisticated electrochemical sensors. By immobilizing this compound onto electrode surfaces, it is possible to create highly selective and sensitive analytical devices for detecting specific molecules. This approach leverages the strong interaction between the dithiocarbamate group and certain metal surfaces, particularly gold, to create stable and functional sensor interfaces.

Surface Functionalization of Electrodes (e.g., Gold, Gold Nanoparticles)

The foundation of a high-performance electrochemical sensor lies in the effective functionalization of its electrode surface. This compound (C6DTC) is particularly well-suited for modifying gold (Au) electrodes due to the strong affinity between sulfur and gold. This interaction facilitates the formation of a stable self-assembled monolayer (SAM) on the electrode surface. researchgate.net In this process, both sulfur atoms of the dithiocarbamate group chemically bond to the gold, creating a robust and organized molecular layer. researchgate.net

To further enhance sensor performance, gold nanoparticles (AuNPs) are often incorporated. researchgate.net AuNPs offer a significantly larger surface area compared to a flat gold electrode, which allows for a greater amount of C6DTC to be immobilized. researchgate.netresearchgate.net This increased loading of the recognition element enhances the sensor's sensitivity. researchgate.net The modification process typically involves two key steps: first, gold nanoparticles are electrochemically deposited onto a bare gold electrode (AuNPs/Au), and second, the C6DTC is self-assembled onto the nanostructured surface, resulting in a C6DTC/AuNPs/Au modified electrode. researchgate.netresearchgate.net This hierarchical modification not only increases the surface area but also enhances the stability of the this compound layer. researchgate.net

The functionalization can be confirmed using electrochemical techniques. For instance, cyclic voltammetry (CV) is used to study the changes at the electrode surface after each modification step. researchgate.net The process results in a chemically modified electrode with a high density of active sites for target molecule interaction. researchgate.net

Table 1: Electrode Surface Modifications with this compound

| Electrode Type | Modification Steps | Resulting Surface | Purpose of Modification |

|---|---|---|---|

| Bare Gold (Au) | Self-assembly of C6DTC | C6DTC/Au | Create a selective monolayer for analyte detection. |

Selective Detection of Biomolecules (e.g., Cysteine) via Modified Surfaces

A significant application of C6DTC-functionalized electrodes is the selective detection of biologically important molecules. Cysteine, a thiol-containing amino acid, is a crucial biomarker in various biological systems and its detection is of great interest in the food and pharmaceutical industries. researchgate.net However, selectively sensing cysteine is challenging due to potential interference from structurally similar amino acids. researchgate.net

Electrodes modified with this compound have demonstrated remarkable selectivity for cysteine. researchgate.netresearchgate.net The C6DTC-modified surface acts as a recognition platform. When tested as a sensor, the C6DTC/AuNPs/Au electrode shows a significantly enhanced electrochemical response to cysteine compared to other amino acids. researchgate.netresearchgate.net This selectivity is attributed to the specific interactions between the functionalized surface and the cysteine molecule. The result is a more sensitive and selective determination of cysteine, overcoming a common analytical hurdle. researchgate.net The enhanced sensitivity is observed as a notable increase in the oxidation peak of cysteine during electrochemical analysis. researchgate.net

Table 2: Research Findings on Selective Cysteine Detection

| Electrode System | Target Analyte | Key Finding | Reference |

|---|---|---|---|

| C6DTC/AuNPs/Au | Cysteine | The modified electrode showed an enhanced oxidation peak for cysteine, indicating greater sensitivity. | researchgate.net |

Electrochemical Characterization of Sensor Performance

The performance of this compound-based electrochemical sensors is rigorously evaluated using various electrochemical techniques. Cyclic voltammetry (CV) and linear oxidative desorption are primary methods used to characterize the modified electrodes and their sensing capabilities. researchgate.netresearchgate.net

Cyclic voltammetry is employed to compare the electrochemical behavior of the electrode at different stages of modification: the bare gold electrode, the gold nanoparticle-modified electrode (AuNPs/Au), and the final C6DTC-functionalized electrode (C6DTC/Au or C6DTC/AuNPs/Au). researchgate.net These voltammograms provide critical information about the surface changes and the electron transfer properties. For example, CV scans in sulfuric acid are used to estimate the electroactive surface area, which is typically larger for AuNPs-modified electrodes. researchgate.net Furthermore, CV measurements in a solution containing a redox probe, such as potassium ferrocyanide, can reveal how the modification affects electron transfer rates at the electrode surface. researchgate.net

The analytical performance of the sensor for its target analyte is also assessed using these techniques. In the case of cysteine detection, the enhancement of the oxidation peak current on the C6DTC/AuNPs/Au electrode compared to the bare electrode provides a direct measure of the improved sensitivity. researchgate.net The stability of the self-assembled monolayer can also be studied, with research showing that the presence of gold nanoparticles enhances the bonding of C6DTC to the gold surface. researchgate.net

Table 3: Electrochemical Characterization Data for C6DTC-Modified Electrodes

| Characterization Technique | Electrode | Test Condition | Observation | Significance |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Bare Au vs. C6DTC/Au | 0.5M H₂SO₄ solution | Altered CV profile after modification. | Confirms the successful self-assembly of C6DTC on the gold surface. researchgate.net |

| Cyclic Voltammetry (CV) | Bare Au vs. AuNPs/Au | 1.0M H₂SO₄ solution | Increased surface area for the AuNPs/Au electrode. | Demonstrates the advantage of using gold nanoparticles to increase the active sensing area. researchgate.net |

| Cyclic Voltammetry (CV) | C6DTC/AuNPs/Au | In presence of Cysteine | Enhanced oxidation peak current for cysteine. | Indicates higher sensitivity of the modified electrode towards the target analyte. researchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Cyclohexyldithiocarbamate Derivatives with Tunable Properties

The future of this compound chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of molecules with precisely tailored properties. rsc.orgbath.ac.uk This involves a systematic approach to modifying the this compound scaffold to control its electronic, steric, and coordination characteristics. By strategically introducing different functional groups onto the cyclohexyl ring or by varying the counter-ion, researchers can fine-tune properties such as solubility, stability, and reactivity. rsc.orgbath.ac.uk

This design-led approach will be crucial for developing next-generation this compound derivatives for specific applications. For instance, the synthesis of derivatives with enhanced chelating affinity for specific metal ions could lead to more efficient heavy metal remediation agents. Similarly, the incorporation of chromophoric or fluorogenic moieties could result in highly sensitive and selective analytical reagents. The systematic exploration of structure-property relationships will be essential to unlock the full potential of this class of compounds. rsc.orgbath.ac.uk

Elucidation of Complex Reaction Mechanisms and Pathways

A comprehensive understanding of the reaction mechanisms involving cyclohexyldithiocarbamates is fundamental for optimizing existing applications and discovering new ones. arxiv.orgfiveable.me Future research will need to employ a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of their formation, decomposition, and coordination reactions. fiveable.me Investigating the step-by-step electronic movements during these transformations will provide invaluable insights into the factors that govern reaction rates, product distributions, and the stability of intermediates. arxiv.org

Key areas of focus will include the kinetics and thermodynamics of metal-cyclohexyldithiocarbamate complex formation, the pathways of oxidative and thermal decomposition, and the role of the solvent and other reaction conditions. rsc.org This knowledge will not only allow for the optimization of synthetic procedures but also for the prediction of the behavior of cyclohexyldithiocarbamates in various chemical environments. The integration of computational chemistry will be particularly important for modeling potential energy surfaces and simulating reaction pathways, thereby guiding experimental design. fiveable.me

Integration of this compound Chemistry with Advanced Materials Engineering

The unique properties of cyclohexyldithiocarbamates make them promising candidates for integration into advanced materials . tuni.fiicl-group.com Future research will explore the incorporation of these compounds into various material matrices to create functional composites, polymers, and nanoparticles with novel characteristics. cranfield.ac.uk The dithiocarbamate (B8719985) group can act as a versatile anchor for grafting onto polymer backbones, modifying the surfaces of nanoparticles, or forming self-assembled monolayers on various substrates. rmit.edu.au

This integration can impart new functionalities to materials, such as enhanced thermal stability, flame retardancy, or specific catalytic activity. rsc.org For example, this compound-functionalized polymers could be developed for use in sensors, membranes for selective separations, or as coatings with antifouling properties. The synergy between the this compound component and the host material will be a key area of investigation, aiming to create materials with properties that surpass the sum of their individual parts. cranfield.ac.ukrsc.org

Development of Sustainable and Economically Viable Methodologies for Industrial Applications

For this compound chemistry to have a broader industrial impact, the development of sustainable and economically viable synthetic and application methodologies is paramount. openedition.orgunido.org Future research will focus on green chemistry principles to minimize the environmental footprint of this compound production and use. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes to improve atom economy. nih.gov

Furthermore, exploring the application of cyclohexyldithiocarbamates in circular economy frameworks could lead to innovative recycling and waste valorization strategies. researchgate.net For example, their ability to chelate metals could be harnessed for the recovery of valuable metals from industrial wastewater. The economic feasibility of these processes will be a critical consideration, requiring a holistic assessment that includes not only the cost of reagents and energy but also the long-term environmental and social benefits. mdpi.com

Synergistic Effects in Hybrid Materials Incorporating this compound

The creation of hybrid materials that combine cyclohexyldithiocarbamates with other functional components is a promising avenue for achieving enhanced performance and novel properties. rsc.orgmdpi.com Research in this area will focus on understanding and exploiting the synergistic effects that arise from the interaction between the dithiocarbamate moiety and other materials at the nanoscale. researchgate.net

For instance, combining this compound with nanomaterials like graphene or metal oxides could lead to hybrid catalysts with superior activity and stability. researchgate.net The dithiocarbamate can act as a stabilizing agent for nanoparticles, preventing their agglomeration and enhancing their catalytic performance. mdpi.com The study of these synergistic interactions will involve advanced characterization techniques to probe the interface between the different components and to understand how their combined properties lead to improved functionality. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Trace Analysis and Speciation Studies

The development of advanced analytical methodologies is crucial for the accurate detection and quantification of cyclohexyldithiocarbamates and their transformation products in various matrices. dtu.dkunivie.ac.at Future research will focus on developing highly sensitive and selective methods for trace analysis, enabling the monitoring of these compounds in environmental samples, industrial process streams, and biological systems. univie.ac.atnih.gov

A key challenge is the speciation analysis , which involves distinguishing between the parent this compound compound and its various degradation products or metal complexes. researchgate.net This requires the coupling of powerful separation techniques, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), with element-specific detectors like inductively coupled plasma mass spectrometry (ICP-MS). nih.gov These advanced hyphenated techniques will provide detailed information on the chemical form and distribution of this compound-related species, which is essential for understanding their fate and impact in different systems.

Interactive Data Table: Future Research Focus Areas for this compound

| Research Area | Key Objectives | Potential Applications |

| Rational Design | Synthesize derivatives with tailored electronic and steric properties. | Targeted metal chelators, sensitive analytical reagents. |

| Mechanism Elucidation | Understand kinetic and thermodynamic parameters of reactions. | Optimization of synthesis, prediction of compound behavior. |

| Advanced Materials Integration | Incorporate into polymers, nanoparticles, and composites. | Functional coatings, sensors, separation membranes. |

| Sustainable Methodologies | Develop green synthetic routes and circular economy applications. | Environmentally friendly production, metal recovery. |

| Hybrid Materials | Exploit synergistic effects with other functional materials. | Enhanced catalysts, stabilized nanoparticles. |

| Advanced Analytical Methods | Develop sensitive trace analysis and speciation techniques. | Environmental monitoring, process control. |

常见问题

Basic: What are the standard synthetic protocols for preparing cyclohexyldithiocarbamate (Chex Dtc) metal complexes?

Answer:

this compound complexes are typically synthesized via a two-step process:

Ligand formation : React cyclohexylamine with carbon disulfide (CS₂) in alkaline conditions (e.g., NaOH) to form the sodium salt of Chex Dtc.

Metal complexation : Add metal salts (e.g., NiCl₂·6H₂O or CuCl₂·2H₂O) to the ligand solution under controlled pH and temperature. Precipitation of complexes is achieved by stirring and subsequent filtration .

Key parameters : pH (8–10), solvent (ethanol/water mixtures), and reaction time (2–4 hours). Confirm purity via elemental analysis and melting point determination.

Advanced: How do spectroscopic methods resolve ambiguities in the coordination geometry of Chex Dtc complexes?

Answer:

Contradictions in coordination geometry (e.g., square planar vs. tetrahedral) are addressed using:

- Infrared (IR) spectroscopy : Bidentate coordination is confirmed by ν(C–N) and ν(C–S) shifts. For Chex Dtc, ν(C–N) typically appears at 1450–1500 cm⁻¹, and ν(C–S) at 950–1000 cm⁻¹ .

- Electronic spectroscopy : d–d transitions in Ni(II) complexes (e.g., bands at ~600 nm for square planar geometry) vs. Cu(II) (broad bands at ~700 nm for distorted geometries) .

- Magnetic susceptibility : Low µeff values (~0 BM) for square planar Ni(II) vs. higher values (~1.7 BM) for tetrahedral configurations.

Data reconciliation : Cross-validate with single-crystal XRD or DFT calculations to resolve conflicting interpretations.

Basic: What analytical techniques are essential for characterizing Chex Dtc ligand stability?

Answer:

- UV-Vis spectroscopy : Monitor ligand degradation (e.g., absorbance changes at 250–300 nm) under varying pH/temperature.

- HPLC : Quantify ligand purity using reverse-phase columns (C18) with methanol/water mobile phases.

- Thermogravimetric analysis (TGA) : Assess thermal stability by tracking mass loss at 150–200°C, indicative of ligand decomposition .

Advanced: How can researchers address discrepancies in reported stability constants of Chex Dtc complexes?

Answer:

Conflicting stability constants (log β) arise from:

- Methodological differences : Potentiometry (pH-metric) vs. spectrophotometry. Standardize conditions (ionic strength, temperature).

- Ligand protonation effects : Account for protonation equilibria via Job’s method or multivariate curve resolution .

- Competing ligands : Use masking agents (e.g., EDTA) to isolate Chex Dtc-metal interactions. Publish raw data tables (e.g., pH vs. absorbance) for reproducibility .